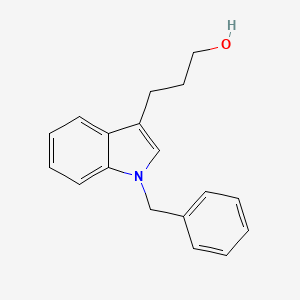

3-(1-ベンジル-1H-インドール-3-イル)プロパン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .

Molecular Structure Analysis

The InChI code for “3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is a solid at room temperature . It has a molecular weight of 265.35 .科学的研究の応用

製薬研究

3-(1-ベンジル-1H-インドール-3-イル)プロパン-1-オールのインドール部分は、多くの薬理活性化合物に見られる共通の構造です。この化合物は、様々な薬剤、特に中枢神経系を標的とする薬剤の合成のための前駆体として使用できます。 そのトリプトファンとの構造的類似性から、セロトニン受容体モジュレーターの開発候補となる可能性があります .

抗ウイルス剤

インドール誘導体は、抗ウイルス剤として有望視されています。 この化合物は、複数の受容体に高親和性で結合する能力を持つため、インフルエンザやコクサッキーB4ウイルスなどに対する強力な抗ウイルス活性を有する新しい誘導体を開発するために活用することができます .

抗癌用途

インドール核に結合したベンジル基は、潜在的な抗癌特性を持つ新しい分子を作成するために修飾することができます。 これらの誘導体は、癌細胞の増殖と生存に関与する特定の経路を標的とするように設計できます .

神経保護療法

3-(1-ベンジル-1H-インドール-3-イル)プロパン-1-オールは、その構造的特徴により、神経保護効果について調査することができます。 神経受容体を調節したり、神経組織を酸化ストレスから保護したりすることで、神経変性疾患の治療法開発のためのリード化合物として役立つ可能性があります .

抗炎症剤

インドールコアは、抗炎症特性で知られています。 この化合物は、慢性炎症性疾患の治療に役立つ新しい抗炎症薬の合成に利用できます .

抗酸化研究

インドール構造を持つ化合物は、しばしば強力な抗酸化物質です。 この特定の化合物は、フリーラジカルをスカベンジングする効果について研究することができます。これは、酸化ストレスによって引き起こされる疾患の予防に貢献する可能性があります .

抗菌および抗結核活性

インドール誘導体に関する研究により、様々な細菌感染症の克服におけるその可能性が明らかになりました。 この化合物は、抗菌および抗結核活性について探索することができます。これは、耐性菌株に対する新しい治療法につながる可能性があります .

ケミカルバイオロジーおよび酵素阻害

インドール誘導体は、酵素阻害剤として作用し、様々な生物学的経路に影響を与えることができます。 この化合物は、酵素メカニズムを理解するため、または治療的応用を持つ新しい酵素阻害剤を開発するための足場として、ケミカルバイオロジー研究で使用できます .

作用機序

Target of Action

Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.

生化学分析

Biochemical Properties

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol may have potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.

特性

IUPAC Name |

3-(1-benzylindol-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPQJRUTRYGKPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366021 |

Source

|

| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

29957-93-5 |

Source

|

| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)